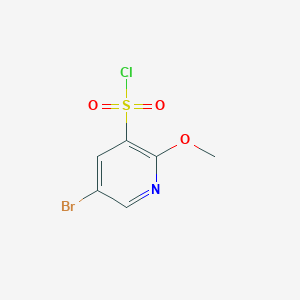
5-Bromo-2-methoxypyridine-3-sulfonyl chloride
Vue d'ensemble
Description
5-Bromo-2-methoxypyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1261584-19-3 . It has a molecular weight of 286.53 . The IUPAC name for this compound is 5-bromo-2-methoxy-3-pyridinesulfonyl chloride .
Molecular Structure Analysis
The molecular formula of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride is C6H5BrClNO3S . The InChI code for this compound is 1S/C6H5BrClNO3S/c1-12-6-5(13(8,10)11)2-4(7)3-9-6/h2-3H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-2-methoxypyridine-3-sulfonyl chloride are not available, sulfonyl chlorides are generally reactive and can participate in a variety of chemical reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 286.53 . It should be stored at 4°C and protected from light .Applications De Recherche Scientifique
Application
“5-Bromo-2-methoxypyridine-3-sulfonyl chloride” has been used in the synthesis of novel PI3K/mTOR dual inhibitors . These inhibitors are being researched for their potential in cancer treatment .
Method of Application
A series of 36 sulfonamide methoxypyridine derivatives were synthesized based on a scaffold hopping strategy . The most potent inhibitor was then evaluated for its effects on cell cycle and apoptosis .
Results
The most potent inhibitor, 22c, showed strong PI3Kα kinase inhibitory activity (IC50 = 0.22 nM) and mTOR kinase inhibitory activity (IC50 = 23 nM). It also showed strong proliferation inhibitory activity in MCF-7 cells (IC50 = 130 nM) and HCT-116 cells (IC50 = 20 nM). It was found to effectively cause cell cycle arrest in the G0/G1 phase and induce apoptosis of HCT-116 cells .
Drug Design
Application
“5-Bromo-2-methoxypyridine-3-sulfonyl chloride” has been used as a building block for the synthesis of a potent and selective somatostatin sst3 receptor antagonist .
Results
Synthesis of Novel PI3K/mTOR Dual Inhibitors
Application
“5-Bromo-2-methoxypyridine-3-sulfonyl chloride” has been used in the synthesis of novel PI3K/mTOR dual inhibitors . These inhibitors are being researched for their potential in cancer treatment .
Method of Application
A series of 36 sulfonamide methoxypyridine derivatives were synthesized based on a scaffold hopping strategy . The most potent inhibitor was then evaluated for its effects on cell cycle and apoptosis .
Results
The most potent inhibitor, 22c, showed strong PI3Kα kinase inhibitory activity (IC50 = 0.22 nM) and mTOR kinase inhibitory activity (IC50 = 23 nM). It also showed strong proliferation inhibitory activity in MCF-7 cells (IC50 = 130 nM) and HCT-116 cells (IC50 = 20 nM). It was found to effectively cause cell cycle arrest in the G0/G1 phase and induce apoptosis of HCT-116 cells .
Synthesis of Sulfonamide Methoxypyridine Derivatives
Application
“5-Bromo-2-methoxypyridine-3-sulfonyl chloride” has been used as a building block for the synthesis of sulfonamide methoxypyridine derivatives . These derivatives are being researched for their potential in drug design .
Results
Synthesis of Sulfonamide Methoxypyridine Derivatives
Application
“5-Bromo-2-methoxypyridine-3-sulfonyl chloride” has been used as a building block for the synthesis of sulfonamide methoxypyridine derivatives . These derivatives are being researched for their potential in drug design .
Results
Synthesis of Novel PI3K/mTOR Dual Inhibitors
Application
“5-Bromo-2-methoxypyridine-3-sulfonyl chloride” has been used in the synthesis of novel PI3K/mTOR dual inhibitors . These inhibitors are being researched for their potential in cancer treatment .
Method of Application
A series of 36 sulfonamide methoxypyridine derivatives were synthesized based on a scaffold hopping strategy . The most potent inhibitor was then evaluated for its effects on cell cycle and apoptosis .
Results
The most potent inhibitor, 22c, showed strong PI3Kα kinase inhibitory activity (IC50 = 0.22 nM) and mTOR kinase inhibitory activity (IC50 = 23 nM). It also showed strong proliferation inhibitory activity in MCF-7 cells (IC50 = 130 nM) and HCT-116 cells (IC50 = 20 nM). It was found to effectively cause cell cycle arrest in the G0/G1 phase and induce apoptosis of HCT-116 cells .
Safety And Hazards
5-Bromo-2-methoxypyridine-3-sulfonyl chloride is hazardous. It causes skin irritation and serious eye irritation . Safety measures should include wearing protective gloves, protective clothing, and eye/face protection. If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-2-methoxypyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO3S/c1-12-6-5(13(8,10)11)2-4(7)3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGXYLFNEUZNHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxypyridine-3-sulfonyl chloride | |
CAS RN |
1261584-19-3 | |
| Record name | 5-bromo-2-methoxypyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1381389.png)
![ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B1381391.png)
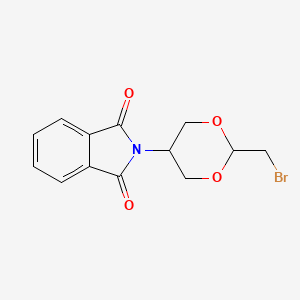
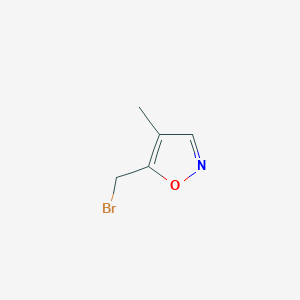
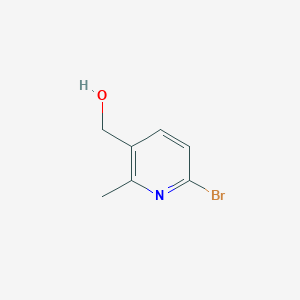
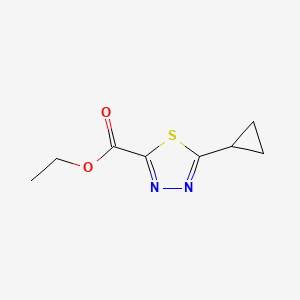
![2-Bromo-5-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381396.png)
![3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1381398.png)

![1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1381402.png)

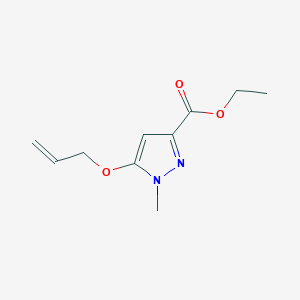
![5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B1381409.png)
![[(1S,3Z,5R)-3-[(2E)-2-[(1R,3As,7aR)-7a-methyl-1-[(2R)-6-methyl-6-(oxan-2-yloxy)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B1381410.png)